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molecular formula C12H13N3O2 B8603984 5-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-1H-pyrazole

5-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-1H-pyrazole

Cat. No. B8603984
M. Wt: 231.25 g/mol
InChI Key: KJJCIDRXJXTOSZ-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

A mixture of 1-dimethylamino-4-methyl-4-(4-nitro-phenyl)-pent-1-en-3-one (0.36 g, 1.4 mmol.) and hydrazine hydrate (1.0 g, 6.25 mmol.) in EtOH was heated at 50° C. for 3 h. The mixture was concentrated, and the residue was diluted with H2O and EtOAc. The organic layer was dried over Na2SO4 and concentrated to give the titled compound as a yellow solid. MS: 232 (M+1) Calc'd for C12H14N3O2—232.10.
Name
1-dimethylamino-4-methyl-4-(4-nitro-phenyl)-pent-1-en-3-one
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5](=O)[C:6]([CH3:17])([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)[CH3:7].O.[NH2:21]N>CCO>[CH3:7][C:6]([C:5]1[NH:21][N:2]=[CH:3][CH:4]=1)([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
1-dimethylamino-4-methyl-4-(4-nitro-phenyl)-pent-1-en-3-one
Quantity
0.36 g
Type
reactant
Smiles
CN(C=CC(C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C)=O)C
Name
Quantity
1 g
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with H2O and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C1=CC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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